molecular formula C11H15ClN2O2 B11945395 2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate CAS No. 103859-15-0

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B11945395
CAS No.: 103859-15-0
M. Wt: 242.70 g/mol
InChI Key: CYUUBMXAQCPXOG-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, an ethyl chain, and a chlorophenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

4-chlorophenyl isocyanate+2-(dimethylamino)ethanol2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate\text{4-chlorophenyl isocyanate} + \text{2-(dimethylamino)ethanol} \rightarrow \text{this compound} 4-chlorophenyl isocyanate+2-(dimethylamino)ethanol→2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl N-(2-chlorophenyl)carbamate
  • 2-(dimethylamino)ethyl N-(4-bromophenyl)carbamate
  • 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate

Uniqueness

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

103859-15-0

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)7-8-16-11(15)13-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

CYUUBMXAQCPXOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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